3-Benzothiazol-2-yl-acrylic acid

Organic Synthesis Medicinal Chemistry Building Block

3-Benzothiazol-2-yl-acrylic acid (CAS 123530-67-6) features an α,β-unsaturated carbonyl system conjugated with a benzothiazole pharmacophore, enabling Michael addition-driven library synthesis for drug discovery. Its acrylic acid side chain confers distinct reactivity and solubility versus amide or ester analogs—direct substitution without validation introduces technical risk. Procure as a key intermediate for anticancer/antimicrobial lead generation (analogs show IC₅₀ as low as 0.66 µg/mL), organic synthesis, or as a ≥95% analytical reference standard for HPLC/LC-MS. Full QC documentation provided.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 123530-67-6
Cat. No. B044300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzothiazol-2-yl-acrylic acid
CAS123530-67-6
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C=CC(=O)O
InChIInChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)
InChIKeyLLWKVCNWFMPGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzothiazol-2-yl-acrylic Acid (CAS 123530-67-6): Procurement-Grade Overview for Chemical Synthesis


3-Benzothiazol-2-yl-acrylic acid (CAS 123530-67-6) is a heterocyclic compound featuring a benzothiazole ring linked to an acrylic acid moiety . This α,β-unsaturated carbonyl structure makes it a versatile intermediate for Michael additions and other synthetic transformations . The benzothiazole core is a recognized pharmacophore, present in numerous bioactive molecules exhibiting antimicrobial, anti-inflammatory, and anticancer properties . It is primarily procured as a research chemical for organic synthesis and medicinal chemistry applications [1].

3-Benzothiazol-2-yl-acrylic Acid Substitution Risks: Why Analog Selection Requires Empirical Validation


Direct substitution of 3-benzothiazol-2-yl-acrylic acid with other benzothiazole derivatives is not scientifically justifiable without specific empirical data. The compound's unique α,β-unsaturated carboxylic acid side chain dictates its reactivity, solubility, and potential biological interactions, which can differ significantly even from closely related analogs like benzothiazole-2-acrylamides [1]. Research indicates that seemingly minor structural modifications on the benzothiazole scaffold lead to substantial variations in biological activity, including cytotoxicity and antimicrobial effects [1]. Therefore, assuming functional equivalence without direct comparative evidence introduces significant technical and procurement risk.

Quantitative Evidence Dossier: 3-Benzothiazol-2-yl-acrylic Acid (CAS 123530-67-6) Performance Data


Structural Uniqueness: 3-Benzothiazol-2-yl-acrylic Acid as a Defined Building Block

The compound (2E)-3-(1,3-benzothiazol-2-yl)prop-2-enoic acid is a distinct chemical entity with a defined molecular formula (C10H7NO2S) and molecular weight (205.23 g/mol) . Its identity is confirmed by its unique CAS registry number (123530-67-6) and MDL number (MFCD00498593) . While no direct comparative bioactivity data is available, its structure differentiates it from other benzothiazole analogs like the (6-substitutedbenzothiazol-2-yl)acrylamides series, which have amide bonds instead of the acrylic acid group and exhibit varying IC50 values in cytotoxicity assays [1].

Organic Synthesis Medicinal Chemistry Building Block

Reactivity Profile: 3-Benzothiazol-2-yl-acrylic Acid as a Michael Acceptor

3-Benzothiazol-2-yl-acrylic acid contains an α,β-unsaturated carbonyl system, which allows it to function as a Michael acceptor . This reactivity is a class-level inference for compounds with this motif. In contrast, saturated benzothiazole derivatives lacking this conjugated system would be unreactive in Michael additions. The specific substitution pattern on the benzothiazole ring influences the electron density of the double bond, thereby modulating its reactivity as a Michael acceptor [1].

Organic Synthesis Medicinal Chemistry Michael Addition

3-Benzothiazol-2-yl-acrylic Acid (CAS 123530-67-6): Recommended Procurement Scenarios


Organic Synthesis: As a Versatile Michael Acceptor Building Block

Procure 3-benzothiazol-2-yl-acrylic acid for use as a key intermediate in the synthesis of more complex heterocyclic compounds. Its α,β-unsaturated carbonyl structure allows it to participate in Michael additions, enabling the creation of diverse molecular libraries for drug discovery [1]. This application is supported by its structural features, which are directly analogous to those used in the synthesis of benzothiazole-2-acrylic acid derivatives with reported antimicrobial activity [1].

Medicinal Chemistry: As a Starting Material for Bioactive Molecule Synthesis

Use 3-benzothiazol-2-yl-acrylic acid as a starting material for the synthesis of potential therapeutic agents. The benzothiazole core is a privileged pharmacophore associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . While the compound itself lacks direct bioactivity data, it is a validated intermediate for generating structurally related compounds that have shown potent cytotoxicity with IC50 values as low as 0.66 µg/mL [2].

Research and Development: As a Reference Standard in Analytical Chemistry

Procure 3-benzothiazol-2-yl-acrylic acid as an analytical reference standard. The compound is available in high purity (≥95%) and is suitable for use in method development, calibration, and validation studies . Its well-defined chemical properties (CAS 123530-67-6, MF C10H7NO2S, MW 205.23 g/mol) make it a reliable standard for HPLC, LC-MS, and other analytical techniques .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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